molecular formula C16H13NO B14649968 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile CAS No. 52364-50-8

4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile

Cat. No.: B14649968
CAS No.: 52364-50-8
M. Wt: 235.28 g/mol
InChI Key: KJLAYIXDHDQWMY-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzonitrile moiety through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-cyanobenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 4-methoxybenzaldehyde undergoes a condensation reaction with 4-cyanobenzyl bromide in the presence of the base, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like KMnO4 in acidic or basic medium.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
  • 4-[2-(4-Methoxyphenyl)ethenyl]phenol
  • 4-[2-(4-Methoxyphenyl)ethenyl]benzenamine

Comparison

Compared to similar compounds, 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile is unique due to its benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

52364-50-8

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethenyl]benzonitrile

InChI

InChI=1S/C16H13NO/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h2-11H,1H3

InChI Key

KJLAYIXDHDQWMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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